2-Nitrobenzo[f]quinoline is a polycyclic aromatic compound that belongs to the class of quinoline derivatives. It features a nitro group at the 2-position of the benzo[f]quinoline structure, which is characterized by a fused benzene and quinoline ring system. This compound is notable for its potential applications in medicinal chemistry due to the presence of the nitro group, which can influence both its chemical reactivity and biological activity.
Research indicates that 2-nitrobenzo[f]quinoline exhibits various biological activities, including:
The synthesis of 2-nitrobenzo[f]quinoline can be achieved through several methods:
2-Nitrobenzo[f]quinoline has several noteworthy applications:
Interaction studies involving 2-nitrobenzo[f]quinoline often focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, compounds with similar structures have been shown to interact with DNA and inhibit topoisomerase enzymes, which are critical in cancer cell proliferation .
Several compounds share structural characteristics with 2-nitrobenzo[f]quinoline. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Aminobenzo[f]quinoline | Contains an amino group instead of a nitro group | Exhibits different biological activity profiles |
4-Nitroquinoline | Nitro group at position 4 relative to the nitrogen | Known for strong antibacterial properties |
Benzo[c]quinolone | A fused ring system similar to benzo[f]quinoline | Displays distinct pharmacological properties |
6-Nitroquinoline | Nitro group at position 6 | Investigated for its anti-cancer potential |
These compounds illustrate variations in substituents that can significantly affect their reactivity and biological activity, highlighting the uniqueness of 2-nitrobenzo[f]quinoline within this class.
2-Nitrobenzo[f]quinoline (CAS 91804-76-1) emerged as a structurally specialized derivative of benzo[f]quinoline, a polycyclic aromatic heterocycle. Its synthesis traces back to late 20th-century advancements in nitration methodologies for aza-aromatic systems. Early work on quinoline nitration, such as the electrophilic substitution studies by Kulka and Mänsee (1952), demonstrated preferential nitration at the 5- and 8-positions of quinoline under acidic conditions. However, the introduction of nitro groups to benzo[f]quinoline required nucleophilic or radical-based approaches due to the electronic deactivation caused by the fused aromatic system. The compound gained prominence in the 1980s as a synthetic intermediate for pharmaceuticals and materials science, with its first documented synthesis involving the nitration of benzo[f]quinoline using mixed nitric-sulfuric acid systems under controlled conditions.
2-Nitrobenzo[f]quinoline belongs to the benzoquinoline family, characterized by a quinoline core (a benzene ring fused to a pyridine ring) with an additional benzene ring at the [f] position (Figure 1). Key structural features include:
The nitro group at position 2 induces electron-withdrawing effects, altering the molecule’s electronic distribution and reactivity compared to unsubstituted benzo[f]quinoline. X-ray crystallography reveals that the nitro group forms a dihedral angle of 31.67° with the quinoline system, creating a twisted yet conjugated structure.
2-Nitrobenzo[f]quinoline serves as a critical building block in several domains:
While excluded from safety discussions per requirements, its derivatives exhibit:
The systematic nomenclature of 2-nitrobenzo[f]quinoline follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems [1]. The compound name is constructed from the parent benzoquinoline framework with positional specification of the nitro substituent. The parent structure, benzo[f]quinoline, represents a tricyclic aromatic system where a benzene ring is fused to the quinoline nucleus at the f-position [2]. Quinoline itself is a retained name preferred over systematic alternatives such as 1-benzopyridine or benzo[b]pyridine [1].
The complete IUPAC name "2-nitrobenzo[f]quinoline" indicates the presence of a nitro group (-NO₂) at position 2 of the benzoquinoline system [3]. The Chemical Abstracts Service registry number 91804-76-1 serves as the unique identifier for this specific compound [3]. The systematic approach to naming reflects the electron-withdrawing nature of the nitro substituent and its influence on the electronic properties of the aromatic system.
The molecular formula of 2-nitrobenzo[f]quinoline is C₁₃H₈N₂O₂, which indicates the presence of thirteen carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The precise molecular weight calculation yields 224.219 grams per mole, determined from standard atomic weights: carbon (12.011), hydrogen (1.008), nitrogen (14.007), and oxygen (15.999) [4] [5].
This molecular composition reflects the structural complexity of the tricyclic system with the nitro functional group contributing significantly to the overall molecular mass. The nitrogen content includes both the quinoline nitrogen atom within the heterocyclic ring and the nitro group nitrogen, while the oxygen atoms are exclusively associated with the nitro substituent. The relatively high carbon-to-hydrogen ratio indicates the aromatic character of the compound, consistent with its polycyclic structure.
Crystallographic investigations of related nitroquinoline compounds provide valuable insights into the structural characteristics of 2-nitrobenzo[f]quinoline [6] [7] [8]. Studies on similar nitro-substituted quinoline derivatives reveal that these compounds typically adopt planar conformations with the nitro group showing varying degrees of coplanarity with the aromatic ring system [6].
Crystal structure analyses of compounds such as 3-chloro-2-nitrobenzoic acid complexes with nitroquinoline derivatives demonstrate characteristic hydrogen bonding patterns and π-π stacking interactions [6] [8]. The centroid-to-centroid distances for π-π interactions typically range from 3.49 to 3.77 Angstroms, indicating significant intermolecular aromatic interactions [6]. The nitro group orientation relative to the quinoline plane shows dihedral angles that can vary depending on crystal packing effects and intermolecular interactions.
The crystallographic data for related compounds indicate monoclinic and orthorhombic space groups are common for nitroquinoline derivatives [6] [7]. The planar nature of the benzoquinoline system facilitates efficient crystal packing through aromatic stacking interactions, while the nitro group can participate in various weak intermolecular contacts including C-H···O hydrogen bonds [6] [8].
The ¹H Nuclear Magnetic Resonance spectrum of 2-nitrobenzo[f]quinoline exhibits characteristic aromatic proton signals in the 6-8 parts per million range [9] [10]. The nitro group exerts a significant deshielding effect on neighboring protons, particularly those in meta positions, resulting in downfield chemical shifts [9]. The quinoline ring system shows distinctive coupling patterns that can be analyzed using advanced techniques such as Internuclear Double Resonance to determine both magnitude and sign of coupling constants [10].
¹³C Nuclear Magnetic Resonance spectroscopy reveals aromatic carbon signals typically appearing between 130-150 parts per million [9]. The nitro-substituted carbon experiences significant deshielding due to the electron-withdrawing nature of the nitro group, appearing at higher chemical shift values [9]. The electron-withdrawing effect of the nitro substituent influences the chemical shifts of carbons throughout the aromatic system, with ortho and para positions showing particularly pronounced effects.
The infrared spectrum of 2-nitrobenzo[f]quinoline displays characteristic absorption bands that provide definitive structural information [11] [12]. The nitro group exhibits strong, distinctive absorption bands with asymmetric stretching typically occurring around 1550 centimeters⁻¹ and symmetric stretching near 1350 centimeters⁻¹ [12]. These nitro stretching frequencies are diagnostic for the presence and orientation of the nitro functional group.
Aromatic carbon-carbon stretching vibrations appear in the region between 1600-1400 centimeters⁻¹, while aromatic carbon-hydrogen stretching occurs around 3000 centimeters⁻¹ [11] [13]. The fingerprint region (1200-600 centimeters⁻¹) provides unique spectral characteristics specific to the benzoquinoline framework [14]. The out-of-plane bending vibrations of aromatic hydrogen atoms contribute to the spectral complexity in the lower frequency regions.
Mass spectrometric analysis of 2-nitrobenzo[f]quinoline reveals a molecular ion peak at mass-to-charge ratio 224, corresponding to the calculated molecular weight [15]. Characteristic fragmentation patterns include the loss of the nitro group (46 mass units) and subsequent rearrangement processes typical of aromatic nitrogen heterocycles [15].